molecular formula C10H21NO4 B14698151 1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate CAS No. 25652-10-2

1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate

Cat. No.: B14698151
CAS No.: 25652-10-2
M. Wt: 219.28 g/mol
InChI Key: YWQOTUHPZDSZMT-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate is a chemical compound with the molecular formula C7H16O2. It is known for its various applications in scientific research and industry. This compound is also referred to by other names such as DEP, Prenderol, and 2,2-Diethyl-1,3-propanediol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate typically involves the reaction of 1,3-propanediol with diethyl carbonate under specific conditions. The reaction is catalyzed by a base such as sodium methoxide, and the process is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 1,3-propanediol, such as aldehydes, acids, and substituted carbamates .

Scientific Research Applications

1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diethyl-1,3-propanediol
  • 3,3-Dimethylol pentane
  • 2,2-Diethylpropane-1,3-diol

Uniqueness

1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .

Properties

CAS No.

25652-10-2

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

[2-ethyl-2-(hydroxymethyl)butyl] N-methoxy-N-methylcarbamate

InChI

InChI=1S/C10H21NO4/c1-5-10(6-2,7-12)8-15-9(13)11(3)14-4/h12H,5-8H2,1-4H3

InChI Key

YWQOTUHPZDSZMT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)COC(=O)N(C)OC

Origin of Product

United States

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